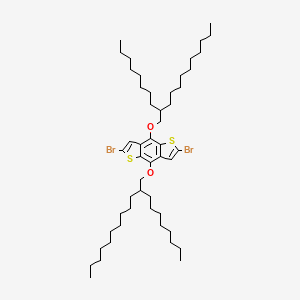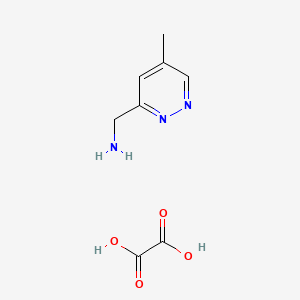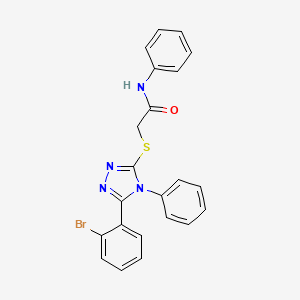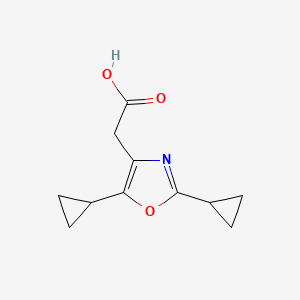
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, long alkyl chains, and a dithia-indacene core, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene typically involves multiple steps, starting with the preparation of the dithia-indacene core. This core is then functionalized with bromine atoms and long alkyl chains through a series of reactions, including halogenation and alkylation. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing purification techniques such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: Its unique structural properties make it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound’s properties are being investigated for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine atoms and long alkyl chains can influence its binding affinity and selectivity for certain receptors or enzymes. Additionally, the dithia-indacene core may play a role in modulating electronic properties, which can be crucial for its applications in organic electronics and photovoltaics.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4,8-bis-(2-ethylhexyl-dodecyloxy)-1,5-dithia-s-indacene
- 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of bromine atoms, long alkyl chains, and dithia-indacene core. These features contribute to its unique chemical reactivity, stability, and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C50H84Br2O2S2 |
|---|---|
Peso molecular |
941.1 g/mol |
Nombre IUPAC |
2,6-dibromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C50H84Br2O2S2/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-53-47-43-37-45(51)56-50(43)48(44-38-46(52)55-49(44)47)54-40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3 |
Clave InChI |
GHLXDQOYRXLKHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)


![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)


![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)


![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)
